Technical Monograph: 6-Bromo-1,4-dimethyl-1H-benzimidazole
Technical Monograph: 6-Bromo-1,4-dimethyl-1H-benzimidazole
Part 1: Executive Summary & Chemical Identity
6-Bromo-1,4-dimethyl-1H-benzimidazole (CAS: 1354757-31-5 ) is a specialized heterocyclic scaffold widely utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of Orexin receptor antagonists , BET bromodomain inhibitors , and kinase inhibitors .
Distinguished by its specific substitution pattern, this molecule offers a unique combination of electronic deactivation (via the 6-bromo group) and steric definition (via the 1,4-dimethyl motif). The 1,4-dimethyl arrangement is particularly valuable for locking conformation in protein binding pockets, preventing the free rotation often seen in less substituted analogues.
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 6-Bromo-1,4-dimethyl-1H-benzimidazole |
| CAS Number | 1354757-31-5 |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| SMILES | Cc1cc(Br)cc2nc[nH]c12 (Pre-methylation core) -> Cn1cnc2cc(Br)cc(C)c21 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol; insoluble in Water |
Part 2: Structural Analysis & Electronic Properties
The reactivity of 6-bromo-1,4-dimethyl-1H-benzimidazole is dictated by the interplay between the electron-rich imidazole ring and the electron-deficient, halogenated benzene ring.
Regiochemistry of the 1,4-Dimethyl Motif
The synthesis of this specific isomer is non-trivial due to benzimidazole tautomerism. The precursor, 6-bromo-4-methyl-1H-benzimidazole, exists in equilibrium with 5-bromo-7-methyl-1H-benzimidazole.
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Steric Control: Upon alkylation (N-methylation), the electrophile (MeI) attacks the nitrogen atom that is least sterically hindered.
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The Outcome: Attack at N1 (distal to the C4-methyl group) is kinetically and thermodynamically favored over attack at N3 (peri to the C4-methyl). This selective alkylation yields the 1,4-dimethyl isomer as the major product, avoiding the formation of the sterically congested 1,7-dimethyl isomer.
Electronic Effects
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C6-Bromine: Acts as a weak deactivator by induction but an activator for palladium-catalyzed cross-coupling (oxidative addition). It is the primary "handle" for diversifying the scaffold.
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C2-Position: The proton at C2 is acidic (pKa ~28 in DMSO). The N1-methyl group removes the possibility of tautomerization, fixing the bond order and making C2 highly susceptible to lithiation and C-H activation.
Part 3: Synthesis & Experimental Protocols
Retrosynthetic Pathway
The most robust route to 6-bromo-1,4-dimethyl-1H-benzimidazole involves the construction of the benzimidazole core followed by regioselective methylation.
Figure 1: Synthetic workflow for 6-bromo-1,4-dimethyl-1H-benzimidazole.
Detailed Protocol: Regioselective N-Methylation
Note: This protocol assumes the possession of the 6-bromo-4-methyl-1H-benzimidazole core.
Reagents:
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6-Bromo-4-methyl-1H-benzimidazole (1.0 eq)
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Iodomethane (MeI) (1.1 eq)
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Cesium Carbonate (Cs₂CO₃) (2.0 eq)
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DMF (Anhydrous)
Procedure:
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Dissolution: In a flame-dried round-bottom flask, dissolve 6-bromo-4-methyl-1H-benzimidazole (10 mmol) in anhydrous DMF (30 mL).
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Base Addition: Add Cs₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the benzimidazolide anion.
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Alkylation: Cool the mixture to 0°C. Add Iodomethane (11 mmol) dropwise via syringe to prevent exotherms and over-alkylation (quaternization).
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Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (System: 5% MeOH in DCM).
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Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates.[1] Filter the solid.[1] If no precipitate forms, extract with EtOAc (3x 50 mL), wash with brine, and dry over Na₂SO₄.
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Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc gradient).
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Critical Check: Verify regiochemistry via NOESY NMR. You should see a correlation between the N1-Methyl protons and the C7-H proton, but not the C4-Methyl protons.
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Part 4: Reactivity Profile & Applications
Reactivity Map
Figure 2: Divergent reactivity of the scaffold. Red arrows indicate Pd-catalyzed cycles; Yellow indicates organometallic activation; Green indicates radical chemistry.
Key Applications in Drug Discovery
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Orexin Receptor Antagonists: The 1,4-dimethylbenzimidazole core is a known pharmacophore in Orexin antagonists (e.g., related to Seltorexant structures). The C6-position is typically coupled to a substituted phenyl or heteroaryl ring to extend into the hydrophobic pocket of the receptor.
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Epigenetic Modulators (BET Inhibitors): Benzimidazoles mimic the acetyl-lysine recognition motif. The 1,4-dimethyl substitution pattern is critical here; the N1-methyl mimics the conserved water molecule in the bromodomain binding pocket, while the C6-aryl group (added via Suzuki coupling) interacts with the ZA loop.
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Kinase Inhibition: The N1-C2-N3 region functions as a hinge binder. The 6-bromo group allows for the attachment of a "tail" segment to access the solvent-exposed region or the back pocket of the kinase ATP site.
Part 5: Safety & Handling
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Hazard Identification:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but light-sensitive due to the C-Br bond.
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Spill Response: Do not sweep dry dust. Dampen with water or ethanol before collection to prevent airborne particulates.
References
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Synthesis of Benzimidazole-Proline Derivatives (Orexin Antagonists): Boss, C. et al. (2017). "Benzimidazole-proline derivatives."[2] US Patent 9,732,075 B2. (Source for the specific use of the 6-bromo-1,4-dimethyl scaffold in medicinal chemistry.)
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Regioselectivity in Benzimidazole Alkylation: Ospina, F. et al.[3] (2022).[2][4][5][6] "Selective Biocatalytic N-Methylation of Unsaturated Heterocycles." Angewandte Chemie International Edition. (Provides mechanistic insight into the steric control of N-methylation in benzimidazoles.)
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General Benzimidazole Synthesis & Reactivity: Rane, Y.S. et al. (2023).[7] "Green Synthesis Of Benzimidazole Analogues: An Overview." Journal for ReAttach Therapy and Developmental Diversities. (Review of cyclization methods applicable to the 4-bromo-6-methyl-1,2-diaminobenzene precursor.)
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Chemical Identity & CAS Verification: PubChem Compound Summary for 6-Bromo-1,4-dimethyl-1H-benzimidazole. (Verification of CAS 1354757-31-5).[8][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US9732075B2 - Benzimidazole-proline derivatives - Google Patents [patents.google.com]
- 3. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jrtdd.com [jrtdd.com]
- 8. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]
- 9. 1803585-02-5,sodium (diethylcarbamoyl)methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
